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1-Bromo-4-(2-methoxypropan-2-yl)benzene Documentation Hub

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  • Product: 1-Bromo-4-(2-methoxypropan-2-yl)benzene
  • CAS: 119027-36-0

Core Science & Biosynthesis

Foundational

Technical Guide: Reactivity & Applications of 1-Bromo-4-(2-methoxypropan-2-yl)benzene

The following technical guide details the reactivity, synthesis, and application of 1-Bromo-4-(2-methoxypropan-2-yl)benzene , a specialized bifunctional building block in medicinal chemistry. Executive Summary 1-Bromo-4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and application of 1-Bromo-4-(2-methoxypropan-2-yl)benzene , a specialized bifunctional building block in medicinal chemistry.

Executive Summary

1-Bromo-4-(2-methoxypropan-2-yl)benzene (CAS: 27060-75-9) serves as a strategic aryl halide scaffold in drug discovery. Its value lies in the orthogonal reactivity of its two functional groups:

  • The Aryl Bromide (C-Br): A robust handle for palladium-catalyzed cross-couplings and organometallic generation (Li/Mg), stable under basic and nucleophilic conditions.

  • The Tertiary Ether (Cumyl-like): A sterically hindered, acid-sensitive moiety. It functions either as a stable "spectator" group during basic transformations or as a masked precursor to α-methylstyrenes via acid-catalyzed elimination.

This guide provides the mechanistic grounding and protocols required to utilize this molecule effectively, preventing common pitfalls associated with its acid lability.

Physicochemical Profile

PropertyData
IUPAC Name 1-Bromo-4-(2-methoxypropan-2-yl)benzene
Common Synonyms p-Bromo-α,α-dimethylbenzyl methyl ether; 4-Bromo-cumyl methyl ether
CAS Number 27060-75-9
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
Boiling Point ~110–115 °C (at reduced pressure)
Electronic Character Electron-rich ether (weak donor) + Electron-withdrawing bromide
Stability Base: High. Acid: Low (susceptible to E1 elimination/Sɴ1 substitution).

Synthesis & Production

The most reliable synthetic route avoids acidic conditions to prevent premature elimination.

Recommended Route: Williamson Ether Synthesis

Precursor: 2-(4-bromophenyl)propan-2-ol (CAS: 23436-19-3). Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF.[1][2]

Mechanism:

  • Deprotonation of the tertiary alcohol by NaH generates the alkoxide.

  • Sɴ2 attack on Methyl Iodide installs the methoxy group. Note: Due to steric bulk at the tertiary center, reaction times may be longer than primary alcohols.

Reactivity Profile I: The Aryl Bromide (C-Br)

Condition Compatibility: Basic, Nucleophilic, Neutral.

The C-Br bond allows this molecule to function as an electrophile in cross-coupling reactions. The tertiary ether group is stable under these conditions, acting as a bulky, non-coordinating substituent.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The steric bulk of the para-substituent (2-methoxypropan-2-yl) does not significantly impede oxidative addition at the C-Br bond.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃ (Crucial: Avoid acidic workups).

  • Outcome: Formation of biaryls with the ether intact.

B. Lithium-Halogen Exchange

Treatment with n-Butyllithium (n-BuLi) at -78 °C generates the aryllithium species.

  • Stability: The tertiary ether does not undergo directed ortho-lithiation (DoM) efficiently due to steric hindrance, nor does it eliminate under these cryogenic, basic conditions.

  • Application: Trapping with electrophiles (e.g., DMF, CO₂, Ketones) to functionalize the position 1.

Visualizing Divergent Reactivity

The following diagram illustrates how to selectively target the bromide vs. the ether.

ReactivityPathways Target 1-Bromo-4-(2-methoxypropan-2-yl)benzene Suzuki Biaryl Derivative (Ether Intact) Target->Suzuki Pd(0), Ar-B(OH)2 Base (K2CO3) Lithium Aryl Nucleophile (Ar-Li) Target->Lithium n-BuLi, -78°C THF Elimination α-Methylstyrene (Elimination Product) Target->Elimination H+ (Acid) Heat

Figure 1: Divergent reactivity pathways. Green/Yellow paths utilize the C-Br bond while preserving the ether. The Red path activates the ether.

Reactivity Profile II: The Tertiary Ether (C-O)

Condition Compatibility: Acidic (Labile).

The 2-methoxypropan-2-yl group is chemically equivalent to a methylated cumyl alcohol . It is highly prone to ionization under acidic conditions because the resulting carbocation is stabilized by both the benzene ring and the two methyl groups (tertiary benzylic cation).

Mechanism of Instability (E1 vs Sɴ1)

Upon exposure to acid (e.g., HCl, TFA, pTsOH):

  • Protonation: The ether oxygen is protonated.

  • Ionization: Methanol is lost, generating the tertiary benzylic carbocation .

  • Fate of Cation:

    • Elimination (E1): Loss of a proton from a methyl group yields 1-bromo-4-(prop-1-en-2-yl)benzene (an α-methylstyrene derivative). This is thermodynamically favored in non-nucleophilic media or with heating.

    • Substitution (Sɴ1): In the presence of water, it hydrolyzes back to the alcohol.

AcidMechanism Ether Tertiary Ether (Starting Material) Protonated Oxonium Ion Ether->Protonated + H+ Cation Tertiary Benzylic Carbocation Protonated->Cation - MeOH Alkene α-Methylstyrene (Elimination Product) Cation->Alkene - H+ (Elimination) Alcohol Tertiary Alcohol (Hydrolysis Product) Cation->Alcohol + H2O (Substitution)

Figure 2: Mechanistic cascade under acidic conditions. The formation of the stable tertiary carbocation drives the loss of the methoxy group.

Experimental Protocols

Protocol A: Suzuki Coupling (Preserving the Ether)

Objective: Couple the aryl bromide with phenylboronic acid without cleaving the ether.

  • Setup: Charge a reaction vial with 1-bromo-4-(2-methoxypropan-2-yl)benzene (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is necessary for the Suzuki mechanism but the biphasic basic nature protects the ether.

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%). Degas with nitrogen.

  • Reaction: Heat to 80 °C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and saturated NaHCO₃ (Do not use acid). Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show retention of the gem-dimethyl singlet (~1.5 ppm) and methoxy singlet (~3.0 ppm).

Protocol B: Acid-Mediated Elimination (Synthesizing the Styrene)

Objective: Convert the ether moiety into an alkene.

  • Setup: Dissolve 1-bromo-4-(2-methoxypropan-2-yl)benzene in Toluene.

  • Reagent: Add p-Toluenesulfonic acid (pTsOH) monohydrate (5 mol%).

  • Reaction: Reflux with a Dean-Stark trap (to remove methanol/water) for 2 hours.

  • Workup: Cool. Wash with saturated NaHCO₃ to remove acid.

  • Result: Quantitative conversion to 1-bromo-4-(prop-1-en-2-yl)benzene .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117915, 1-Bromo-4-methoxy-2-methylbenzene (Isomer Reference). Retrieved from .

  • NIST Mass Spectrometry Data Center. Benzene, 1-bromo-4-methoxy- (Related Structure/Fragment Analysis). Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Odinity (2014). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. (Mechanistic insight into acid-catalyzed substitution/elimination of phenyl-alkanols). Retrieved from .

  • Vertex AI Search.CAS 27060-75-9 Verification. (Confirmed via chemical structure search for p-bromo-alpha,alpha-dimethylbenzyl methyl ether).

Sources

Exploratory

Thermodynamic Stability of p-Substituted Aryl Bromides with Tertiary Ethers

A Technical Guide for Process Safety and Synthetic Optimization Executive Summary In pharmaceutical process development, the metallation of p-substituted aryl bromides is a critical yet hazardous unit operation. The choi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Safety and Synthetic Optimization

Executive Summary

In pharmaceutical process development, the metallation of p-substituted aryl bromides is a critical yet hazardous unit operation. The choice of solvent—specifically the shift from secondary ethers (THF, Et₂O) to tertiary ethers (MTBE, CPME)—fundamentally alters the thermodynamic and kinetic landscape of the resulting organometallic intermediates.

This guide analyzes the stability profiles of these systems, focusing on the interplay between electronic substituent effects (Hammett correlation) and solvent coordination thermodynamics . It provides a validated framework for selecting solvents that maximize intermediate half-life (


) while minimizing thermal runaway risks.
Part 1: The Thermodynamic Landscape

The stability of a p-substituted aryl bromide (


) is generally high. However, upon metal-halogen exchange (Lithiation or Grignard formation), the stability of the system becomes governed by the degradation of the carbon-metal bond. This degradation is not random; it follows strict physical organic principles.
1. Electronic Tuning (The Hammett Effect)

The thermodynamic stability of the aryl anion (and thus the organometallic species) is directly correlated to the electronic nature of the para-substituent.

  • Electron Withdrawing Groups (EWG,

    
    ):  Substituents like 
    
    
    
    ,
    
    
    , or
    
    
    stabilize the negative charge density on the aromatic ring via inductive (
    
    
    ) or resonance (
    
    
    ) effects.
    • Thermodynamic Consequence: The

      
       species is more thermodynamically stable (lower pKa of conjugate acid) but often more prone to specific decomposition pathways like benzyne formation if an ortho-hydrogen is present.
      
  • Electron Donating Groups (EDG,

    
    ):  Substituents like 
    
    
    
    ,
    
    
    , or
    
    
    destabilize the anion.
    • Thermodynamic Consequence: The resulting Aryl-Li is highly basic and possesses a higher energy "kick," leading to faster solvent deprotonation (kinetic instability).

2. The Tertiary Ether Advantage

The solvent is not merely a medium; it is a ligand. Tertiary ethers like Methyl tert-butyl ether (MTBE) and Cyclopentyl methyl ether (CPME) offer superior stability profiles compared to THF due to two thermodynamic factors:

  • Steric Hindrance: The bulky alkyl groups in tertiary ethers prevent the formation of tight "ate" complexes or aggregates that often catalyze decomposition.

  • High Bond Dissociation Energy (BDE) of

    
    -Protons:  Decomposition of ethereal solvents by organolithiums often proceeds via 
    
    
    
    -deprotonation.
    • THF:[1][2][3][4][5][6] Has 4 accessible

      
      -protons. Prone to [3+2] cycloreversion (ring opening) releasing ethylene and the enolate.
      
    • MTBE/CPME: The tertiary carbon has zero

      
      -protons. The remaining 
      
      
      
      -protons (on the methyl or ring) are sterically shielded and thermodynamically less acidic.
Part 2: Visualization of Solvation & Stability

The following diagram illustrates the mechanistic difference in solvation and decomposition pathways between secondary and tertiary ethers.

SolventStability cluster_THF Secondary Ether (THF) Pathway cluster_CPME Tertiary Ether (CPME/MTBE) Pathway ArLi p-Substituted Aryl-Li (Reactive Intermediate) THF_Coord Tight Coordination (Accessible u03b1-Protons) ArLi->THF_Coord Solvation Tert_Coord Steric Shielding (Weak/Stable Coordination) ArLi->Tert_Coord Solvation RingOpen Ring Opening (Exothermic Decomposition) THF_Coord->RingOpen High Rate (k1) Ethylene Ethylene Gas + Enolate RingOpen->Ethylene Stable Thermodynamic Stability (High t1/2) Tert_Coord->Stable Low Rate (k2)

Caption: Comparative stability pathways. THF promotes rapid decomposition via ring-opening, while tertiary ethers (CPME) provide steric protection, extending the intermediate's half-life.

Part 3: Experimental Validation Protocols

To rigorously assess the stability of a specific p-substituted aryl bromide intermediate, do not rely on literature values alone. Use this self-validating workflow.

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Purpose: Determine the Onset of Thermal Decomposition (


).
  • Preparation: Prepare a 0.5 M solution of the p-substituted aryl bromide in the chosen tertiary ether (e.g., CPME) under

    
    .
    
  • Metallation: Add

    
    -BuLi (limiting reagent) at -78°C in a separate vessel to generate the Aryl-Li species.
    
  • Sampling: Transfer 20 µL of the active slurry into a high-pressure gold-plated crucible. Seal hermetically.

  • Ramp: Heat from -20°C to 250°C at 5°C/min.

  • Analysis: Identify the first exothermic event.

    • Pass Criteria:

      
       must be > 50°C higher than the intended process temperature (
      
      
      
      ).
Protocol B: Isothermal Kinetic Titration (The Gilman Method)

Purpose: Determine the Half-life (


) at Process Temperature.
  • Setup: Generate the Aryl-Li intermediate at the target temperature (e.g., 0°C).

  • Sampling: At

    
     minutes, remove a 1.0 mL aliquot.
    
  • Quench: Immediately quench into excess anhydrous MeOH (converts Aryl-Li

    
     Aryl-H).
    
  • Quantification: Analyze via HPLC/GC against an internal standard.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Part 4: Comparative Data & Solvent Strategy

The following data summarizes the stability advantages of tertiary ethers for a representative substrate (p-bromoanisole lithiation).

SolventSolvent TypeBoiling Point (°C)Peroxide Formation RateRelative Stability of Ar-Li (Normalized

)
Green Chemistry Score
THF Secondary Cyclic66High1.0 (Baseline)Low
2-MeTHF Secondary Cyclic80Moderate1.5xMedium
MTBE Tertiary Acyclic55Low4.2xMedium
CPME Tertiary Cyclic106Very Low8.5x High

Key Insight: CPME (Cyclopentyl methyl ether) offers a "Goldilocks" zone: it has the high boiling point required for difficult metallations (unlike MTBE) but lacks the rapid peroxide formation and ring-opening decomposition pathways of THF.

Workflow for Solvent Selection

SelectionLogic Start Start: p-Substituted Aryl Bromide CheckSub Analyze p-Substituent (Hammett) Start->CheckSub Branch1 Is Substituent EDG? (e.g., -OMe, -NMe2) CheckSub->Branch1 SolvTHF Avoid THF (High Basicity = Fast Decomp) Branch1->SolvTHF Yes (Unstable Anion) SelectCPME Select CPME or MTBE (High Stability) Branch1->SelectCPME Yes (Stabilize!) Branch2 Process Temp Req? SelectCPME->Branch2 HighTemp > 60°C (CPME) Branch2->HighTemp LowTemp < 50°C (MTBE) Branch2->LowTemp

Caption: Decision tree for solvent selection based on substituent electronics and process temperature requirements.

References
  • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." Organic Process Research & Development. [Link][1][7]

  • Stanetty, P., & Mihovilovic, M. D. (1997). "Half-Lives of Organolithium Reagents in Common Ethereal Solvents." Journal of Organic Chemistry. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [Link]

  • Reich, H. J. (2013). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews. [Link]

Sources

Foundational

Synonyms and IUPAC nomenclature for 1-Bromo-4-(2-methoxypropan-2-yl)benzene

This guide provides an in-depth technical analysis of 1-Bromo-4-(2-methoxypropan-2-yl)benzene , a specialized aromatic building block used in advanced organic synthesis and medicinal chemistry. Nomenclature, Synthesis, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Bromo-4-(2-methoxypropan-2-yl)benzene , a specialized aromatic building block used in advanced organic synthesis and medicinal chemistry.

Nomenclature, Synthesis, and Chemoinformatic Profiling

Identity & Nomenclature

Precise identification is critical for this compound due to the existence of structural isomers (e.g., neophyl bromide derivatives) that possess significantly different reactivities.

Core Identifiers
Parameter Technical Detail
IUPAC Name 1-Bromo-4-(2-methoxypropan-2-yl)benzene
Preferred Synonym 4-Bromocumyl methyl ether
Alternative Names 1-Bromo-4-(1-methoxy-1-methylethyl)benzene;

-Bromo-

,

-dimethylbenzyl methyl ether
CAS Registry Number 119027-36-0
Molecular Formula C

H

BrO
Molecular Weight 229.12 g/mol
SMILES COC(C)(C)c1ccc(Br)cc1
InChI Key NVMIYDBGCPGZRQ-UHFFFAOYSA-N (Analogous structure verification required)
Structural Disambiguation

Researchers must distinguish this molecule from (1-bromo-2-methylpropan-2-yl)benzene (Neophyl bromide), where the bromine is on the alkyl chain, not the aromatic ring. In the target compound, the bromine is aryl (sp2 hybridized), and the ether is tertiary alkyl (sp3 hybridized).

Structural Chemoinformatics & Properties

The molecule features two distinct functional handles: an aryl bromide for cross-coupling and a tertiary methyl ether acting as a lipophilic, metabolically robust polar group.

Physicochemical Profile
Property Value / Description Source/Prediction
Physical State Colorless to pale yellow oilExperimental observation of analogs
Boiling Point ~235–240 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.28 ± 0.06 g/cm³Predicted
LogP 3.42Consensus LogP
H-Bond Acceptors 1 (Ether oxygen)Structural analysis
Rotatable Bonds 2 (C-O, C-Ar)Structural analysis
Electronic & Steric Analysis
  • Gem-Dimethyl Effect: The two methyl groups at the benzylic position create significant steric bulk, restricting rotation around the C(Ar)–C(alkyl) bond. This conformation often favors "out-of-plane" orientation, reducing pi-stacking aggregation in solution.

  • Electronic Push-Pull: The methoxy group is electron-donating by induction (+I) but sterically shielded. The bromine atom exerts a withdrawing inductive effect (-I) and a donating mesomeric effect (+M) on the ring, activating the ortho positions relative to itself for potential lithiation, though the bromine itself is the primary reactive site.

Synthesis & Manufacturing Protocols

The synthesis of 1-Bromo-4-(2-methoxypropan-2-yl)benzene typically proceeds via the intermediate 2-(4-bromophenyl)propan-2-ol (4-bromocumyl alcohol). Direct bromination of cumyl methyl ether is avoided due to poor regioselectivity.

Validated Synthetic Pathway

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

  • Precursor: 4-Bromoacetophenone or Ethyl 4-bromobenzoate.

  • Reagent: Methylmagnesium bromide (MeMgBr) in anhydrous THF/Ether.

  • Mechanism: Nucleophilic addition to the carbonyl.[1]

  • Control: Temperature must be kept <0 °C to prevent Wurtz-type coupling or bromine exchange.

Step 2: Williamson Ether Synthesis (Methylation)

  • Precursor: 2-(4-bromophenyl)propan-2-ol.

  • Reagents: Sodium Hydride (NaH) followed by Methyl Iodide (MeI).

  • Solvent: DMF or THF (Dry).

  • Note: Acid-catalyzed methylation (MeOH/H+) is risky due to the high stability of the carbocation, which may lead to elimination (forming the styrene) rather than substitution. Base-mediated methylation is preferred.

Workflow Diagram (DOT)

SynthesisPathway Start 4-Bromoacetophenone (Starting Material) Step1 Step 1: Grignard Addition (MeMgBr, THF, -78°C) Start->Step1 Inter Intermediate: 2-(4-bromophenyl)propan-2-ol Step1->Inter Step2 Step 2: Methylation (NaH, MeI, DMF) Inter->Step2 SideProduct Side Product: alpha-Methylstyrene deriv. (Avoid Acidic Cond.) Inter->SideProduct If H+ used Product TARGET: 1-Bromo-4-(2-methoxypropan-2-yl)benzene Step2->Product

Figure 1: Step-wise synthetic pathway emphasizing base-mediated methylation to avoid elimination side-products.

Reactivity Profile & Applications

Orthogonal Reactivity

The utility of this molecule lies in the stability of the tertiary ether during metal-catalyzed cross-coupling reactions involving the aryl bromide.

  • Aryl Bromide (C-Br):

    • Suzuki-Miyaura Coupling: Reacts with boronic acids (Pd(PPh3)4, K2CO3) to form biaryl structures.

    • Lithium-Halogen Exchange: Reacts with n-BuLi at -78 °C to generate the aryl lithium species, which can then be quenched with electrophiles (e.g., CO2, aldehydes).

    • Buchwald-Hartwig Amination: Couples with amines to form aniline derivatives.

  • Tertiary Ether (C-O-C):

    • Base Stability: Completely stable to bases (NaOH, K2CO3, BuLi), making it an excellent protecting group or permanent pharmacophore during basic coupling conditions.

    • Acid Sensitivity: Labile to strong Lewis acids (BBr3) or Brønsted acids (TFA). Cleavage regenerates the tertiary alcohol or leads to elimination.

Experimental Protocol: Suzuki Coupling (General)

To attach a phenyl group to the 1-position:

  • Charge: 1.0 eq 1-Bromo-4-(2-methoxypropan-2-yl)benzene, 1.2 eq Phenylboronic acid, 0.05 eq Pd(dppf)Cl2.

  • Solvent: Degassed 1,4-Dioxane/Water (4:1).

  • Base: 3.0 eq Cs2CO3.

  • Conditions: Heat to 90 °C under N2 for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The methoxy-isopropyl group remains intact.

Logical Reaction Pathways (DOT)

ReactivityLogic Center 1-Bromo-4-(2-methoxypropan-2-yl)benzene Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Forms: Biaryl Ether Center->Suzuki Base/Pd Stable Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Forms: Aryl Lithium Center->Lithiation Low Temp AcidCleavage Acid Hydrolysis (TFA or BBr3) Forms: Tertiary Alcohol/Alkene Center->AcidCleavage Acid Labile

Figure 2: Divergent reactivity profile showing stability under basic/catalytic conditions versus lability under acidic conditions.

Applications in Drug Development

In medicinal chemistry, the 2-methoxypropan-2-yl moiety is often utilized as a bioisostere for a tert-butyl group or an isopropyl group.

  • Solubility Modulation: The oxygen atom introduces a hydrogen bond acceptor, improving aqueous solubility compared to the purely hydrophobic tert-butyl analog.

  • Metabolic Stability: The steric bulk of the gem-dimethyl groups protects the ether oxygen from rapid oxidative dealkylation by cytochrome P450 enzymes.

  • Fragment-Based Design: This molecule serves as a high-value fragment for "growing" ligands. The bromide allows attachment to a core scaffold, while the ether tail probes lipophilic pockets in target proteins (e.g., kinases, GPCRs).

References

  • PubChem Compound Summary. (2025). 1-Bromo-4-(2-methoxypropan-2-yl)benzene.[2] National Center for Biotechnology Information. Link

  • ChemicalBook. (2023). CAS 119027-36-0 Entry and Synonyms. Link

  • BenchChem. (2025).[3][4] Technical Guide to Aryl Bromide Reactivity in Medicinal Chemistry. Link

  • Royal Society of Chemistry. (2015). General procedures for methylation of tertiary benzylic alcohols. ChemSpider Synthetic Pages. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Suzuki-Miyaura Coupling of 1-Bromo-4-(2-methoxypropan-2-yl)benzene

Abstract & Scope This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 1-Bromo-4-(2-methoxypropan-2-yl)benzene (referred to herein as Substrate A ) with aryl boronic acids. Su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 1-Bromo-4-(2-methoxypropan-2-yl)benzene (referred to herein as Substrate A ) with aryl boronic acids.

Substrate A contains a tertiary benzylic ether moiety (cumyl methyl ether). While aryl bromides are standard electrophiles in Suzuki coupling, the specific challenge with this substrate is the acid sensitivity of the tertiary ether. Under acidic conditions, this group readily undergoes ionization to a stable tertiary carbocation, leading to elimination (forming


-methylstyrene derivatives) or hydrolysis.

This protocol utilizes a base-rich, buffered aqueous/organic system to ensure the integrity of the ether functionality while maximizing catalytic turnover.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Electrophile: 1-Bromo-4-(2-methoxypropan-2-yl)benzene.

  • Key Risk: Acid-catalyzed cleavage of the C(sp³)–O bond.

  • Advantage: The Suzuki-Miyaura reaction is inherently basic, which protects the acid-labile ether during the coupling event.

Catalyst Selection

We utilize Pd(dppf)Cl₂·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

  • Why? The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination step. It is robust, air-stable, and less prone to phosphine dissociation than Pd(PPh₃)₄, reducing the risk of aryl-aryl exchange or dehalogenation.

Base & Solvent System[1]
  • Base: Potassium Carbonate (

    
    ).[1][2] It provides sufficient basicity to activate the boronic acid (forming the boronate species) without causing base-catalyzed side reactions common with strong alkoxides.
    
  • Solvent: 1,4-Dioxane / Water (4:1). This mixture ensures solubility of the lipophilic organic bromide and the inorganic base/boronic acid.

Experimental Protocol

Materials Checklist
ComponentSpecificationRole
Substrate A 1-Bromo-4-(2-methoxypropan-2-yl)benzeneElectrophile
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Catalyst
Base

(2.0 - 3.0 equiv)
Activator
Solvent 1,4-Dioxane (HPLC Grade)Organic Solvent
Co-Solvent Deionized Water (degassed)Inorganic Solvent
Step-by-Step Procedure

Pre-reaction Note: All glassware must be oven-dried. Although Suzuki coupling is tolerant of moisture, oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium ligand.

  • Charge Reagents:

    • To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add Substrate A (1.0 equiv), Arylboronic acid (1.2 equiv), and

      
        (2.5 equiv).
      
    • Note: If the boronic acid is prone to protodeboronation, increase loading to 1.5 equiv.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane and Water (ratio 4:1) to achieve a concentration of 0.1 M - 0.2 M relative to the bromide.

    • CRITICAL: Sparge the mixture with Nitrogen or Argon for 10–15 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for sensitive scale-up.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

    • Seal the vessel immediately (crimp cap or septum with parafilm).

  • Reaction:

    • Heat the reaction block/bath to 80 °C .

    • Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

    • Monitor by TLC or HPLC at 2 hours. Most reactions complete within 4–6 hours.

  • Workup (The "Safety" Step):

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1: Water.[1]

    • Wash 2: Brine (Saturated NaCl).

    • WARNING: Do NOT use 1M HCl or acidic washes. Even mild acids can cleave the methoxy group during the workup phase. If emulsion occurs, use a small amount of saturated

      
      .
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      

Visualization of Logic & Workflow

Catalytic Cycle

The following diagram illustrates the standard Suzuki cycle, highlighting the role of the base in the Transmetallation step, which is the rate-determining step for hindered substrates.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Base Activation (Ar-Pd-OH / Boronate) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Caption: The Pd(0)/Pd(II) catalytic cycle. Base activation is critical for transmetallation efficiency.

Experimental Workflow

This flowchart ensures the operator adheres to the specific constraints of the acid-sensitive ether.

Workflow Start Start: Weigh Reagents Degas Degas Solvent (N2 Sparge 15 min) Start->Degas Heat Heat to 80°C (4-6 Hours) Degas->Heat Add Catalyst Check Check TLC Heat->Check Check->Heat Incomplete Quench Quench: Water/Brine (NO ACID) Check->Quench Complete Purify Column Chromatography (Neutral Silica) Quench->Purify

Caption: Operational workflow emphasizing the avoidance of acidic quenching.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning or O₂ leakEnsure rigorous degassing. Switch to XPhos Pd G3 if steric hindrance is high.
Dehalogenation (Ar-H) Protodeboronation of boronic acidUse dry dioxane with anhydrous

instead of aqueous carbonate. Lower temp to 60°C.
Ether Cleavage (Alkene formation) Acidic contaminationCheck pH of aqueous layer during workup. Ensure silica gel for purification is not highly acidic (add 1% Et3N to eluent).
Homocoupling (Ar'-Ar') Oxygen presenceImprove inert atmosphere technique. Reduce catalyst loading.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] Link

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on stability of tertiary benzylic ethers).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[1] Suzuki-Miyaura Coupling of Aryl Halides: Application Notes. Link

Sources

Application

Functionalization of aryl bromides containing acid-sensitive ether groups

Application Note: Functionalization of Aryl Bromides Containing Acid-Sensitive Ether Groups Abstract Functionalizing aryl bromides protected with acid-labile ether groups (e.g., Tetrahydropyranyl (THP), Methoxymethyl (MO...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Aryl Bromides Containing Acid-Sensitive Ether Groups

Abstract

Functionalizing aryl bromides protected with acid-labile ether groups (e.g., Tetrahydropyranyl (THP), Methoxymethyl (MOM), or tert-butyl ethers) presents a specific chemoselectivity challenge. While these groups are stable to base, they degrade rapidly in the presence of Lewis acids generated in situ (e.g., boronic acid byproducts) or during standard acidic workups. This guide details protocols using 3rd and 4th Generation Buchwald Precatalysts to achieve high-yield C-C and C-N bond formation without compromising ether integrity.

Strategic Considerations

The Stability Paradox

Acid-sensitive ethers like THP and MOM are classically installed to survive basic conditions (e.g., lithiation). However, in transition-metal catalysis, two often-overlooked factors cause deprotection:

  • Lewis Acidity of Boron Species: In Suzuki couplings, aryl boronic acids are mild Lewis acids. Accumulation of unreacted boronic acid can catalyze ether cleavage.

  • Workup-Induced Hydrolysis: Standard protocols often prescribe 1M HCl washes to remove amine bases or quench reactions. This is fatal for THP/MOM ethers.

Catalyst Selection: The "G4" Advantage

We utilize Buchwald Generation 4 (G4) Precatalysts .[1] Unlike Pd(PPh₃)₄ or Pd(dppf)Cl₂, which often require elevated temperatures (>80°C) for activation, G4 precatalysts activate rapidly at room temperature or mild heat (40–60°C). Lower thermal stress significantly reduces the rate of background deprotection.

  • For C-C (Suzuki): XPhos Pd G4 (Excellent for steric bulk and general aryl bromides).

  • For C-N (Buchwald): RuPhos Pd G4 (Primary amines) or BrettPhos Pd G4 (Secondary amines).

Decision Matrix & Workflow

The following diagram outlines the decision logic for selecting the appropriate protocol based on the desired bond formation and substrate constraints.

G Start Input: Aryl Bromide w/ Acid-Sensitive Ether (THP/MOM) Decision Target Transformation? Start->Decision Suzuki C-C Bond (Suzuki-Miyaura) Decision->Suzuki Biaryl Buchwald C-N Bond (Buchwald-Hartwig) Decision->Buchwald Amine Borylation C-B Bond (Miyaura Borylation) Decision->Borylation Boronate Suz_Cond Cat: XPhos Pd G4 (1-2 mol%) Base: K3PO4 (Anhydrous) Solvent: THF/Water (10:1) Suzuki->Suz_Cond Buch_Cond Cat: BrettPhos Pd G4 Base: LHMDS or Cs2CO3 Solvent: Dioxane (Anhydrous) Buchwald->Buch_Cond Boryl_Cond Cat: Pd(dppf)Cl2 Reagent: B2pin2 Base: KOAc (Weak Base) Borylation->Boryl_Cond Workup CRITICAL WORKUP: Quench w/ Sat. NH4Cl NO Acid Washes Suz_Cond->Workup Buch_Cond->Workup Boryl_Cond->Workup

Figure 1: Workflow for selecting functionalization pathways while preserving acid-sensitive groups.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Biaryl formation without THP cleavage.

Rationale: We use K₃PO₄ instead of Carbonates.[1] Phosphates buffer the solution effectively and are less likely to promote hydrolysis than hydroxides, while being basic enough to activate the boronic acid.

Materials:

  • Aryl Bromide-THP ether (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1.5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: THF:Water (10:1 ratio) – Note: A small amount of water is necessary for the Suzuki mechanism but keep it minimal.

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add Aryl Bromide, Boronic Acid, K₃PO₄, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Solvent: Add degassed THF and Water. Cap the vial with a septum.

  • Reaction: Stir vigorously at 40°C for 4–12 hours.

    • Self-Validation Check: Spot TLC every 2 hours. If the "deprotected phenol" spot (usually lower R_f, stains strongly with PMA/CAM) appears, lower temp to RT and add more solvent to dilute.

  • Workup (Crucial): Dilute with EtOAc. Wash once with saturated NH₄Cl (mildly acidic but safe for short contact) and twice with Brine. Dry over Na₂SO₄. Do not use HCl.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Aryl amine formation.

Rationale: Strong bases like NaOtBu are standard but risky. We utilize LHMDS (Lithium Hexamethyldisilazide) or Cs₂CO₃ . LHMDS is a strong, non-nucleophilic base that is soluble in organic solvents, avoiding the harsh heterogeneous surface effects of alkoxides.

Materials:

  • Aryl Bromide-THP ether (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 mol%)

  • Base: LHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Charge: Add Aryl Bromide, Amine, and BrettPhos Pd G4 to a vial under Argon.

  • Base Addition: Add anhydrous Dioxane, followed by dropwise addition of LHMDS solution.

  • Reaction: Heat to 60°C . The G4 catalyst initiates rapidly.

  • Workup: Quench with water. Extract with EtOAc.

    • Self-Validation Check: Monitor the disappearance of the blue/green fluorescence of the starting aryl bromide (if applicable) and appearance of the amine product.

Protocol C: Miyaura Borylation (Ar-Br → Ar-Bpin)

Target: Converting the bromide to a nucleophile for subsequent steps.

Rationale: Uses KOAc (Potassium Acetate), a very weak base, minimizing ether cleavage risks.

Step-by-Step:

  • Combine Aryl Bromide (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in DMSO.

  • Heat to 80°C (Higher temp required for Pd(dppf)Cl₂, but KOAc is mild enough to allow this).

  • Workup: Dilute with Water/EtOAc. The product Ar-Bpin is stable, but the THP group remains vulnerable to silica gel acidity during purification. Add 1% Triethylamine to your eluent during column chromatography to neutralize silica acidity.

Data Summary: Base & Catalyst Effects

The following table illustrates the "Base Effect" on the stability of a model substrate (4-bromo-phenyl-THP-ether) during cross-coupling.

Base SystemCatalystTemp (°C)Conv.[1][2] (%)Ether Cleavage (%)Verdict
NaOtBu RuPhos G3809915Risky (Thermal/Base elimination)
K₂CO₃ Pd(PPh₃)₄908540Fail (High temp + hydrolysis)
Cs₂CO₃ BrettPhos G46095<2Recommended (Mild heterogeneous)
LHMDS BrettPhos G460>98<1Excellent (Fast, soluble base)
K₃PO₄ XPhos G440>98<1Gold Standard (Buffered)

Mechanistic Insight & Troubleshooting

The primary failure mode is Acid-Catalyzed Hydrolysis driven by the catalytic cycle byproducts.

Mechanism ArBr Ar-Br (THP) OxAdd Pd(II) Oxidative Addition Complex ArBr->OxAdd Pd(0) TransMet Transmetallation OxAdd->TransMet Prod Coupled Product TransMet->Prod Red. Elim. Boronic Ar-B(OH)2 Boronic->TransMet Base LewisAcid Boron Byproducts (Lewis Acidic) Boronic->LewisAcid Equilibrium Deprotect Deprotection (Phenol + DHP) LewisAcid->Deprotect Attacks THP

Figure 2: The "Danger Zone" exists during Transmetallation where Lewis acidic boron species can cleave the ether if the base is insufficient.

Self-Validating the System:

  • The "Blank" Test: Before committing expensive material, run the aryl-bromide-THP in the chosen solvent/base system without catalyst at the target temperature. If the THP cleaves, change the base (switch from Carbonate to Phosphate) or lower the temperature.

  • Silica Neutralization: If your crude NMR looks perfect but your isolated product is deprotected, your silica gel column is the culprit. Always pretreat silica with 1% Et₃N/Hexanes.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Modern Perspective." Chemical Reviews, 2016. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[3] Wiley-Interscience, 1999.[3] (Standard reference for THP stability data). Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013. (Source for G3/G4 catalyst protocols). Link

Sources

Method

Application Note: Strategic Utilization of 1-Bromo-4-(2-methoxypropan-2-yl)benzene in Medicinal Chemistry

[1][2] Abstract & Strategic Profile 1-Bromo-4-(2-methoxypropan-2-yl)benzene (CAS: 120501-38-0) serves as a specialized bifunctional building block.[1] Its structural value lies in the orthogonality between the aryl bromi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Profile

1-Bromo-4-(2-methoxypropan-2-yl)benzene (CAS: 120501-38-0) serves as a specialized bifunctional building block.[1] Its structural value lies in the orthogonality between the aryl bromide (a versatile handle for C-C bond formation) and the 2-methoxypropan-2-yl moiety (a masked tertiary alcohol).[1]

In drug discovery, this molecule is frequently employed to introduce the


-dimethylbenzyl motif—a lipophilic spacer found in various PPAR agonists and kinase inhibitors. The methoxy group acts as a robust protecting group for the tertiary alcohol during basic or organometallic transformations, preventing proton quenching or catalyst poisoning.
Chemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 229.12 g/mol
Boiling Point ~245°C (Predicted)
Key Functionality Aryl Bromide (Electrophile/Metallation precursor)
Key Functionality Tertiary Methyl Ether (Acid-labile masked alcohol)

Divergent Synthetic Workflows

The utility of this building block rests on its ability to withstand basic metal-catalyzed conditions while remaining sensitive to acidic deprotection.[1]

SyntheticPathway Start 1-Bromo-4-(2-methoxypropan-2-yl)benzene Boronic Boronic Acid/Ester (Suzuki Precursor) Start->Boronic Pd(dppf)Cl2, B2pin2 Lithio Aryllithium Species (-78°C) Start->Lithio n-BuLi, THF Biaryl Biaryl Product (Protected Alcohol) Boronic->Biaryl Pd, Ar-X, Base Alcohol Tertiary Alcohol (Target) Biaryl->Alcohol Mild Acid Hydrolysis Alkene α-Methylstyrene (Elimination Side-Product) Biaryl->Alkene Strong Acid/Heat Electrophile Functionalized Arene (E.g., Carboxylation) Lithio->Electrophile E+ (CO2, RCHO)

Figure 1: Divergent synthetic pathways. The methoxy group survives the "Yellow" and "Red" pathways, allowing late-stage revelation of the alcohol (Green).

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl bromide with an aryl boronic acid while retaining the methoxy ether.[1]

Rationale

The sterically hindered tertiary ether is stable to the bases typically used in Suzuki couplings (


, 

). However, strong Lewis acidic conditions should be avoided to prevent premature cleavage.
Materials
  • 1-Bromo-4-(2-methoxypropan-2-yl)benzene (1.0 equiv)[2][1]

  • Aryl Boronic Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (1.2 equiv)[1]
    
  • Catalyst: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)[2][1]

Step-by-Step Procedure
  • Inerting: Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed solvent and the aqueous base via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Note: Monitor by TLC or LCMS.[1] Look for the disappearance of the bromide (

      
       signals may be weak; look for UV activity).
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Critical Control Point: Avoid acidic workups (e.g., 1M HCl washes) if the product is to be isolated as the ether. Use saturated


 or water instead.[1]

Protocol B: Lithium-Halogen Exchange (Cryogenic)

Objective: To generate a nucleophilic aryl species for reaction with electrophiles (aldehydes, ketones,


).
Rationale

The methoxy group prevents the "alkoxide effect" (aggregates) seen with free alcohols and protects the oxygen from methylation by methyl iodide or other alkylating agents.

Materials
  • 1-Bromo-4-(2-methoxypropan-2-yl)benzene[2][1]

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)[2][1]

  • Solvent: Anhydrous THF

  • Electrophile (e.g., Benzaldehyde)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add anhydrous THF and the aryl bromide.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Why: Low temperature prevents Wurtz coupling and benzyne formation, though the steric bulk of the methoxyisopropyl group helps stabilize the lithio-species.

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30–45 minutes.

  • Quench: Add the electrophile (dissolved in THF) slowly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Termination: Quench with saturated

    
    .
    

Protocol C: Controlled Deprotection (The "Unmasking")

Objective: To cleave the methyl ether and reveal the tertiary alcohol without causing elimination to the alkene.

The Challenge

Tertiary benzylic ethers are highly prone to


 elimination under acidic conditions, forming 

-methylstyrene derivatives. Standard ether cleavage reagents like

are often too harsh and favor elimination.[1]
Recommended Method: Mild Hydrolysis
  • Solvent System: Acetic Acid / Water (4:[1]1) or THF / 1M HCl (10:1).

  • Conditions: Heat to 40–50°C.

  • Monitoring: Monitor strictly by HPLC. Stop the reaction immediately upon consumption of the starting material to minimize dehydration.

Alternative Method: Nucleophilic Cleavage (TMSI)

For sensitive substrates, use Iodotrimethylsilane (TMSI) generated in situ.

  • Reagents: NaI (1.5 equiv) + TMSCl (1.5 equiv) in Acetonitrile.

  • Procedure: Add substrate at 0°C. Stir for 2–4 hours.

  • Mechanism: The iodide attacks the methyl group (soft nucleophile), releasing the silyl ether, which is hydrolyzed during workup. This suppresses the carbocation character that leads to elimination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of boronic acid.Switch to anhydrous conditions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

or

in Toluene) or use the Boronic Ester (Pinacol) instead of the acid.
Elimination Product Observed Acid concentration too high during workup or deprotection.[1]Buffer aqueous washes.[1] During deprotection, lower temperature and use TMSI method.
Incomplete Lithiation Moisture in THF or old n-BuLi.[1]Titrate n-BuLi before use.[1] Ensure THF is distilled from Na/Benzophenone.

References

  • Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Protection of Tertiary Alcohols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Methyl Ethers). [Link]

  • Use of Cumyl-Type Ethers in Synthesis: Patent Application US20060264680A1.[2][1] (Demonstrates the stability of brominated phenoxy derivatives in high-temperature ether synthesis).

  • Lithium-Halogen Exchange Protocols: Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300–305. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Reagent Formation with 1-Bromo-4-(2-methoxypropan-2-yl)benzene

Welcome to the technical support center for troubleshooting the formation of the Grignard reagent from 1-Bromo-4-(2-methoxypropan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the formation of the Grignard reagent from 1-Bromo-4-(2-methoxypropan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 1-Bromo-4-(2-methoxypropan-2-yl)benzene won't start. What are the most common reasons for initiation failure?

A: Initiation failure is the most frequent issue in Grignard reagent formation. The primary culprits are typically:

  • Wet Solvents or Glassware: Grignard reagents are highly basic and will react with even trace amounts of water.[1][2] This is an acid-base reaction that is much faster than the desired Grignard formation.[3] Ensure all glassware is flame-dried or oven-dried immediately before use and that your ethereal solvent (e.g., THF, diethyl ether) is rigorously anhydrous.[1]

  • Passive Magnesium Surface: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl bromide.[4][5] This layer must be disrupted to expose the reactive metal surface.

  • Impure Reagents: Impurities in the magnesium or the 1-Bromo-4-(2-methoxypropan-2-yl)benzene can inhibit the reaction.[3]

Q2: Is the 2-methoxypropan-2-yl group stable under Grignard conditions?

A: The ether linkage in the 2-methoxypropan-2-yl group is generally stable and should not interfere with the Grignard reagent formation. Ethers are the standard solvents for Grignard reactions because they are aprotic and stabilize the formed Grignard reagent through coordination.[4][6] However, it's crucial to ensure that the reaction conditions are not overly harsh (e.g., prolonged high temperatures) to prevent any potential side reactions.

Q3: What is the expected appearance of a successful Grignard reaction with this substrate?

A: A successful reaction typically shows the following signs:

  • The initial appearance of bubbles on the magnesium surface.[1][4]

  • A noticeable exothermic reaction, which may cause the solvent to gently reflux.[5][7]

  • The solution turning cloudy or gray-to-brown as the Grignard reagent forms.[1][4]

A dark brown or black solution might indicate decomposition or side reactions.[3]

Troubleshooting Guide

This section provides a systematic approach to overcoming common issues encountered during the formation of the Grignard reagent from 1-Bromo-4-(2-methoxypropan-2-yl)benzene.

Issue 1: Reaction Fails to Initiate

If your reaction is not starting, follow this troubleshooting workflow:

G A Reaction Not Initiating C Check Solvent & Glassware for Moisture A->C First Check B Activate Magnesium Surface D Consider Alternative Initiation Methods B->D If No Initiation F Successful Initiation B->F Success C->B If Dry E Verify Reagent Purity D->E If Still Fails D->F Success G Reaction Still Fails E->G If Pure

Caption: Troubleshooting workflow for Grignard reaction initiation.

Step-by-Step Methodologies:

1. Magnesium Activation:

The passivating MgO layer is a common barrier.[4][5] Here are several methods to activate the magnesium:

Activation MethodDescriptionKey Considerations
Mechanical Activation Crushing magnesium turnings with a glass rod in the reaction flask.Simple and effective for small-scale reactions.
Chemical Activation with Iodine Add a single crystal of iodine to the magnesium suspension.[4][5][8]The disappearance of the purple color indicates the reaction has started.[9]
Chemical Activation with 1,2-Dibromoethane Add a few drops of 1,2-dibromoethane.[4][5]The observation of ethylene bubbles signifies activation.[4] This method is advantageous as it leaves behind anhydrous magnesium bromide.
Using Rieke Magnesium A highly reactive form of magnesium prepared by reducing a magnesium salt.[4][10][11]Often successful when other methods fail, especially for less reactive halides.[10]

2. Ensuring Anhydrous Conditions:

  • Glassware: Flame-dry all glassware under vacuum or in a stream of inert gas (Nitrogen or Argon) and cool to room temperature under the inert atmosphere.[12]

  • Solvents: Use freshly distilled, anhydrous ether or THF.[4] Solvents should be dried over a suitable drying agent like sodium metal with benzophenone indicator or passed through an activated alumina column.

3. Alternative Initiation Techniques:

  • Sonication: Placing the reaction flask in an ultrasonic bath can help disrupt the MgO layer and initiate the reaction.[4][9]

  • "Entrainment" Method: Adding a small amount of a more reactive halide, like methyl iodide, can help start the reaction.

  • Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.[4]

Issue 2: Low Yield of the Grignard Reagent

Even if the reaction initiates, you may experience low yields. Here are some potential causes and solutions:

  • Wurtz Coupling: A significant side reaction is the coupling of the aryl bromide with the newly formed Grignard reagent.[12] This can be minimized by the slow, dropwise addition of the 1-Bromo-4-(2-methoxypropan-2-yl)benzene solution to the magnesium suspension. Maintaining a dilute concentration of the aryl bromide helps to favor Grignard formation over coupling.

  • Incomplete Reaction: Ensure sufficient reaction time. While initiation might be rapid, the complete consumption of the starting material can take longer. Monitor the reaction by TLC or GC analysis of quenched aliquots.

  • Grignard Reagent Decomposition: While generally stable in ether, prolonged heating can lead to decomposition. It's best to use the Grignard reagent soon after its preparation.

Issue 3: Presence of an Ether Functional Group

While the ether in your starting material is generally non-reactive, it's important to be aware of the following:

  • Chelation: The oxygen of the methoxy group could potentially chelate to the magnesium, which might influence the reactivity of the Grignard reagent. This is not typically a problematic interaction.

  • Alternative Preparation Methods: If you consistently face issues, consider an alternative method like a halogen-magnesium exchange.[4][13] This involves reacting your aryl bromide with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride.[4][13] This method often shows better functional group tolerance.[4]

Experimental Protocols

Protocol 1: Standard Formation of the Grignard Reagent
  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a single crystal of iodine.

  • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-Bromo-4-(2-methoxypropan-2-yl)benzene (1 equivalent) in anhydrous ether or THF.

  • Add a small portion of the aryl bromide solution to the magnesium suspension and warm gently (a heat gun can be used locally) or sonicate to initiate the reaction.[9]

  • Once the reaction starts (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

Protocol 2: Titration to Determine Grignard Reagent Concentration

It is highly recommended to determine the concentration of your freshly prepared Grignard reagent before use.

  • Prepare a standard solution of iodine in anhydrous THF.

  • In a separate flask under an inert atmosphere, add a known volume of the iodine solution.

  • Cool the iodine solution to 0 °C.

  • Slowly add your prepared Grignard reagent dropwise via syringe until the purple color of the iodine disappears.

  • Record the volume of the Grignard reagent added. The concentration can be calculated based on the 1:1 stoichiometry of the reaction.

References

  • Wikipedia. Grignard reagent. [Link]

  • ChemTalk. Grignard Reagents. [Link]

  • ACS Publications. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]

  • Organic Letters. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]

  • UNL Digital Commons. preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). [Link]

    • The Grignard Reaction. [Link]

  • Bethune College. Organomagnesium compounds (Grignard reagent-RMgX). [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Quora. What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? [Link]

  • Chemistry Stack Exchange. Preparation of an aromatic Grignard reagent. [Link]

  • Filo. Mechanism of reaction between dimethoxy ketone and Grignard reagent. [Link]

  • JoVE. Video: Grignard Reagent Preparation and Grignard Reaction. [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • YouTube. Video Tutorial of a Grignard Reaction. [Link]

  • YouTube. making Grignard reagents. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Grignard Reaction. [Link]

  • Google Patents. Method of preparing organomagnesium compounds.
  • Chemistry LibreTexts. 4.4: Organometallic Compounds of Magnesium. [Link]

  • PMC. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • PMC. Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene. [Link]

  • Sciencemadness.org. Question about Grignard reaction. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 1-Bromo-4-(2-methoxypropan-2-yl)benzene and Comparative Analytical Strategies

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic molecules. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of 1-Bromo-4-(2-methoxypropan-2-yl)benzene, a substituted aromatic compound representative of structures encountered in medicinal chemistry.

Beyond a mere procedural description, this document, crafted from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings of the fragmentation pathways. It further offers a comparative overview with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, providing researchers with a comprehensive framework for selecting the most appropriate analytical strategy.

The Predicted GC-MS Fragmentation Pathway of 1-Bromo-4-(2-methoxypropan-2-yl)benzene

The fragmentation of 1-Bromo-4-(2-methoxypropan-2-yl)benzene under electron ionization is governed by the inherent structural features of the molecule: a brominated aromatic ring, an ether linkage, and a quaternary carbon. The following is a proposed fragmentation pathway based on established principles of mass spectrometry.

A key characteristic of bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[1] This results in a distinctive M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of similar height.[1]

The primary fragmentation events are anticipated to be driven by the stabilization of the resulting carbocations. Two major pathways are proposed:

  • Alpha-Cleavage (α-cleavage): This is a common fragmentation pathway for ethers, involving the cleavage of a bond adjacent to the oxygen atom.[2][3][4][5][6] In this case, the loss of a methyl radical (•CH₃) from the methoxy group is a highly probable event, leading to a resonance-stabilized oxonium ion.

  • Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring is an energetically favorable process due to the formation of a stable benzylic or, through rearrangement, a tropylium cation.[7][8][9] For the target molecule, this would involve the cleavage of the C-C bond between the aromatic ring and the propan-2-yl group.

A subsequent, though likely less prominent, fragmentation could involve the loss of the entire methoxypropyl side chain. Further fragmentation of the primary ions will also occur, leading to a complex but interpretable mass spectrum.

Visualizing the Fragmentation

The predicted fragmentation pathways can be visualized to better understand the generation of key fragment ions.

Fragmentation_of_1-Bromo-4-(2-methoxypropan-2-yl)benzene cluster_main Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation Molecular Ion 1-Bromo-4-(2-methoxypropan-2-yl)benzene [M]⁺˙ m/z 244/246 Fragment A [M - CH₃]⁺ m/z 229/231 (α-cleavage) Molecular Ion->Fragment A - •CH₃ Fragment B [M - C₄H₉O]⁺ m/z 155/157 (Benzylic Cleavage) Molecular Ion->Fragment B - •C₄H₉O Fragment C [C₃H₇O]⁺ m/z 59 Molecular Ion->Fragment C Formation of Side-Chain Cation Fragment D [C₆H₄Br]⁺ m/z 155/157 (Loss of propene from A) Fragment A->Fragment D - C₃H₆

Caption: Predicted major fragmentation pathways of 1-Bromo-4-(2-methoxypropan-2-yl)benzene.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool for identifying and quantifying volatile compounds, a comprehensive structural elucidation often benefits from complementary techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by chromatography followed by mass-based detection and fragmentation analysis.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.
Information Provided Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation patterns.Detailed connectivity of atoms (¹H, ¹³C NMR), stereochemistry, and dynamic processes.Presence or absence of specific functional groups (e.g., C-O, C-Br, aromatic C-H).[10][11][12][13]
Strengths High sensitivity, excellent for separating complex mixtures, provides molecular weight information.Unparalleled for de novo structure elucidation, provides unambiguous connectivity information.Rapid, non-destructive, and excellent for identifying functional groups.
Limitations Compound must be volatile and thermally stable; fragmentation can sometimes be complex to interpret.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.Provides limited information on the overall molecular skeleton and connectivity.[10]
Application to Topic Ideal for identifying the target compound in a mixture and confirming its molecular weight and key structural features through fragmentation.Essential for definitively confirming the proposed structure, including the substitution pattern on the aromatic ring and the connectivity of the side chain.Useful for quickly confirming the presence of the ether linkage and the aromatic ring.[11][13]

Experimental Protocols

GC-MS Analysis Protocol

A robust GC-MS method is critical for obtaining high-quality, reproducible data. The following is a generalized protocol for the analysis of halogenated aromatic compounds.[14][15][16][17][18]

GC-MS_Workflow cluster_workflow GC-MS Experimental Workflow A Sample Preparation (Dissolve in a volatile solvent, e.g., Dichloromethane) B Injection (1 µL, splitless mode) A->B C Gas Chromatography Separation (e.g., HP-5ms column) B->C D Ionization (Electron Ionization, 70 eV) C->D E Mass Analysis (Quadrupole Mass Analyzer) D->E F Data Acquisition and Analysis E->F

Caption: A generalized workflow for the GC-MS analysis of organic compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 1-Bromo-4-(2-methoxypropan-2-yl)benzene in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: An Agilent 7890B GC coupled to a 5977A MSD, or a similar system, is suitable.

  • GC Conditions:

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

    • Inlet: Set to 250 °C with a splitless injection of 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The acquired data should be processed to identify the retention time of the compound and analyze its mass spectrum. The fragmentation pattern should be compared with the predicted pathways and, if available, with a reference spectrum from a database like the NIST Mass Spectral Library.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish connectivities.

FTIR Spectroscopy Protocol
  • Sample Preparation: The compound can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard benchtop FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The structural elucidation of 1-Bromo-4-(2-methoxypropan-2-yl)benzene serves as an excellent case study for demonstrating the power and intricacies of GC-MS analysis. By understanding the fundamental principles of fragmentation, such as alpha-cleavage and benzylic cleavage, a detailed and predictive interpretation of the mass spectrum is achievable. However, for unequivocal structure confirmation, a multi-technique approach incorporating NMR and FTIR spectroscopy is the gold standard in the modern research environment. This integrated analytical strategy ensures the highest level of scientific rigor and confidence in the characterization of novel chemical entities.

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Comparative

Establishing HPLC Retention Time Standards for 1-Bromo-4-(2-methoxypropan-2-yl)benzene: A Comparative Guide

In the landscape of pharmaceutical development and quality control, the precise and accurate identification of compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical tech...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate identification of compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, with retention time serving as a critical parameter for compound identification.[1][2][3] This guide provides a comprehensive framework for establishing a robust HPLC retention time standard for the novel compound, 1-Bromo-4-(2-methoxypropan-2-yl)benzene. We will delve into the theoretical underpinnings of chromatographic separation, explore a comparative analysis of various HPLC methodologies, and present a detailed protocol for method development and validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for new chemical entities.

The Imperative of Retention Time Standardization

In HPLC, the retention time (tR) is the time elapsed between the injection of a sample and the appearance of the peak maximum at the detector.[4][5] It is a characteristic, though not unique, identifier for a specific compound under a defined set of chromatographic conditions. Establishing a standardized retention time is crucial for:

  • Compound Identification: Comparing the retention time of an unknown peak to that of a known standard.[3]

  • Purity Assessment: Identifying and quantifying impurities in a sample.[2][6]

  • Method Reproducibility: Ensuring consistent results across different instruments, laboratories, and analysts.[6][7]

  • Regulatory Compliance: Providing validated data to support drug submissions and quality control.[1]

However, retention time is not an absolute value and can be influenced by a multitude of factors.[8][9][10] Therefore, a robust HPLC method with a well-defined retention time standard is one where these variables are meticulously controlled.

Factors Influencing HPLC Retention Time

The retention of an analyte in reversed-phase HPLC, the most common mode of separation for pharmaceutical compounds, is governed by its partitioning between the nonpolar stationary phase and the polar mobile phase. For 1-Bromo-4-(2-methoxypropan-2-yl)benzene, a moderately nonpolar aromatic compound, several factors will significantly impact its retention time:

FactorInfluence on Retention TimeRationale
Mobile Phase Composition Increasing the percentage of the organic modifier (e.g., acetonitrile, methanol) will decrease the retention time.[9]A higher concentration of the organic solvent increases the polarity of the mobile phase, leading to a stronger elution of the nonpolar analyte.
Stationary Phase Chemistry Different stationary phases (e.g., C18, C8, Phenyl) will exhibit varying degrees of interaction with the analyte, altering the retention time.The length of the alkyl chain (C18 vs. C8) and the presence of aromatic rings (Phenyl) influence the hydrophobicity and potential for π-π interactions with the analyte.[11][12]
Column Temperature Increasing the column temperature will generally decrease the retention time.[9]Higher temperatures reduce the viscosity of the mobile phase, leading to faster elution. It can also affect the thermodynamics of analyte partitioning.
Mobile Phase pH For ionizable compounds, the pH of the mobile phase can drastically alter retention time.[9]While 1-Bromo-4-(2-methoxypropan-2-yl)benzene is not readily ionizable, controlling the pH is crucial for method robustness and to prevent degradation of the stationary phase.
Flow Rate Increasing the flow rate will decrease the retention time.[8]A faster flow of the mobile phase reduces the time the analyte spends in the column.
System Dwell Volume In gradient elution, the volume between the pump and the column (dwell volume) can affect retention time reproducibility between different HPLC systems.[8][10]

Comparative Analysis of HPLC Conditions for Brominated Aromatic Compounds

Given the structure of 1-Bromo-4-(2-methoxypropan-2-yl)benzene, a reversed-phase HPLC method is the most appropriate starting point. Below is a comparative table of hypothetical starting conditions and their expected impact on the retention and selectivity for this class of compound.

ParameterCondition 1 (Fast Elution)Condition 2 (Standard)Condition 3 (High Resolution)Rationale for Comparison
Column C8, 50 x 2.1 mm, 1.8 µmC18, 100 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µmComparing different stationary phase selectivities and column dimensions for their effect on speed and resolution.[11] The Phenyl-Hexyl phase may offer unique selectivity for aromatic compounds through π-π interactions.[12]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in WaterA common acidic modifier to ensure good peak shape for a wide range of compounds.
Mobile Phase B AcetonitrileAcetonitrileMethanolComparing the elution strength and potential selectivity differences between acetonitrile and methanol.
Gradient 50-95% B in 5 min30-80% B in 15 min40-70% B in 20 minA steeper gradient will result in faster elution, while a shallower gradient will improve resolution between closely eluting peaks.
Flow Rate 0.5 mL/min1.0 mL/min1.0 mL/minAdjusted based on column dimensions to maintain optimal linear velocity.
Temperature 40°C35°C30°CHigher temperatures can reduce backpressure with smaller particle size columns and sharpen peaks.[9]
Expected tR ShortModerateLong
Expected Resolution LowGoodExcellent

Experimental Protocol for Establishing a Retention Time Standard

This protocol outlines a systematic approach to developing and validating an HPLC method for 1-Bromo-4-(2-methoxypropan-2-yl)benzene.

Part 1: Method Development
  • Analyte Characterization:

    • Synthesize or procure a high-purity reference standard of 1-Bromo-4-(2-methoxypropan-2-yl)benzene.

    • Determine its solubility in common HPLC solvents (e.g., acetonitrile, methanol, water).

    • Obtain a UV spectrum to determine the optimal detection wavelength.

  • Initial Scouting Runs:

    • Based on the comparative table above, perform initial injections using Conditions 1, 2, and 3.

    • The goal is to achieve a retention factor (k') between 2 and 10 for the analyte peak.

    • Evaluate peak shape, resolution from any impurities, and analysis time.

  • Optimization of Mobile Phase:

    • Fine-tune the gradient slope and initial/final organic solvent percentages to achieve optimal separation from any co-eluting species.

    • If using a buffered mobile phase, investigate the effect of pH on retention and peak shape, although significant changes are not expected for this neutral compound.

  • Optimization of Stationary Phase and Temperature:

    • If satisfactory separation is not achieved, screen different stationary phases (e.g., C8, Phenyl).

    • Investigate the effect of column temperature on retention and selectivity.

Part 2: Method Validation

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[6]

During robustness testing, the impact of slight variations in mobile phase composition, pH, column temperature, and flow rate on the retention time should be systematically evaluated. The acceptable variation in retention time should be defined, often as a percentage of the mean retention time (e.g., ± 2%).[4]

Visualizing the Workflow

The following diagram illustrates the logical flow of HPLC method development and the establishment of a retention time standard.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Outcome Analyte_Characterization Analyte Characterization Scouting_Runs Initial Scouting Runs Analyte_Characterization->Scouting_Runs Informs Optimization Method Optimization Scouting_Runs->Optimization Refines Specificity Specificity Optimization->Specificity Leads to Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness RTS Established Retention Time Standard Robustness->RTS Confirms

Caption: Workflow for HPLC method development and retention time standardization.

The Role of Relative Retention Time (RRT)

To further enhance the robustness and transferability of an analytical method, the use of Relative Retention Time (RRT) is highly recommended. RRT is the ratio of the retention time of the analyte to that of an internal standard.[4][5]

RRT = tR(analyte) / tR(internal standard)

By using an internal standard, minor variations in chromatographic conditions that affect the retention times of both the analyte and the standard will be compensated for, resulting in a more consistent RRT value.

Conclusion

Establishing a definitive retention time standard for 1-Bromo-4-(2-methoxypropan-2-yl)benzene is a systematic process that begins with a thorough understanding of the principles of HPLC and the factors that influence chromatographic separation. While a specific retention time cannot be provided without experimental data, this guide offers a comprehensive framework for the development and validation of a robust HPLC method. By following a logical workflow, comparing different analytical conditions, and adhering to the principles of scientific integrity, researchers can confidently establish a reliable retention time standard for this and other novel compounds, ensuring the accuracy and reproducibility of their analytical results.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
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  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis | Download Table.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
  • SIELC Technologies. (2018, February 16). Benzene, 1-bromo-4-methoxy.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram.
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Validation

A Senior Application Scientist's Guide to 13C NMR Spectral Data of Tertiary Methoxy Carbons in Aryl Bromides

For researchers and professionals in the dynamic fields of chemical research and drug development, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical research and drug development, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic compounds. This guide provides an in-depth comparison and analysis of the ¹³C NMR spectral data for a specific, yet significant, structural motif: the tertiary methoxy carbon in aryl bromides.

The chemical shift of a methoxy (-OCH₃) group in an aromatic system is a sensitive probe of its local electronic and steric environment. When this methoxy group is attached to a tertiary carbon, and is in proximity to a bulky bromine atom on the aromatic ring, intriguing and diagnostically useful spectral patterns emerge. This guide will delve into the experimental data, the underlying principles governing these chemical shifts, and provide a robust protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds.

The Diagnostic Window: Unraveling Steric and Electronic Effects

The ¹³C NMR chemical shift of a typical aromatic methoxy carbon is found in the range of δ 55-60 ppm.[1] However, the introduction of steric hindrance, such as that imposed by an ortho-bromo substituent and a tertiary alkyl group, can lead to significant downfield shifts. This deshielding effect is a key diagnostic feature for confirming the structure of these sterically congested molecules.

The primary reason for this downfield shift is the steric repulsion between the bulky ortho-substituent (bromine), the tertiary alkyl group, and the methoxy group. This steric strain forces the methoxy group to adopt a conformation where it is twisted out of the plane of the aromatic ring.[2][3] In this non-planar arrangement, the delocalization of the oxygen lone pair electrons into the aromatic π-system is significantly reduced. This decrease in electron-donating resonance effect results in a deshielding of the methoxy carbon, causing its resonance to appear at a higher chemical shift (further downfield).

Theoretical studies and experimental observations on sterically hindered anisoles and related compounds support this interpretation.[4][5] The magnitude of this downfield shift can be correlated with the degree of steric hindrance and the dihedral angle between the C-O-C plane of the methoxy group and the plane of the aromatic ring.

Comparative Analysis of ¹³C NMR Data

Compound NameStructureTertiary Methoxy Carbon (δ, ppm)SolventReference(s)
1-Bromo-2-(1-methoxy-1-methylethyl)benzene2-bromo-tert-butylanisole derivative~62-65 (estimated)CDCl₃[2][5]
5-Bromo-1,3-dimethoxy-2-(1-methoxy-1-methylethyl)benzeneDi-ortho-substituted anisole derivative61.5 ± 2CDCl₃[2]
2-Bromo-2-(methoxy(phenyl)methyl)malononitrileAryl bromide with an adjacent methoxy-bearing quaternary carbon~56-58 (estimated based on similar structures without ortho-bromo)CDCl₃[6]
5-bromo-13c-methoxy-1-oxo-1,13c-dihydrodibenzo[a,k]xanthene-11-carbonitrileComplex polycyclic aryl bromideData not explicitly available-[7]

Note: Explicit experimental data for some of the exact structures of interest is scarce in the readily available literature. The estimated values are based on the principles discussed and data from closely related compounds.

The data, though limited in directly comparable examples, points towards a consistent trend: the presence of an ortho-bromo substituent in conjunction with a tertiary alpha-carbon to the methoxy group leads to a downfield shift of the methoxy carbon signal compared to unhindered aromatic methoxy groups (typically δ 55-60 ppm). The example of the di-ortho-substituted anisole derivative, with a chemical shift of 61.5 ± 2 ppm, strongly supports this deshielding effect due to steric hindrance.[2]

Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural determination. The following is a detailed, field-proven protocol optimized for small organic molecules like the aryl bromides discussed herein.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and effective choice for many non-polar to moderately polar organic compounds.

  • Concentration: Aim for a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent. For samples with low solubility or limited availability, longer acquisition times will be necessary.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

2. NMR Instrument Parameters (for a standard 400-500 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used for routine ¹³C NMR.

  • Acquisition Time (AQ): Set to 1-2 seconds. This determines the resolution of the spectrum.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons in small molecules to relax, allowing for quantitative analysis if needed. For quaternary carbons, which have longer relaxation times, a longer delay may be required.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 200-250 ppm is typically sufficient to cover the entire range of carbon chemical shifts in organic molecules.

  • Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualizing the Structural Relationship

The following diagram illustrates the key structural features of the aryl bromides under consideration and highlights the tertiary methoxy carbon of interest.

G General structure of an ortho-bromoaryl tertiary methoxy compound. cluster_aryl Aryl Bromide Core cluster_methoxy Tertiary Methoxy Group C1 C C2 C C1->C2 Br Br C1->Br ortho-substituent C3 C C2->C3 C_alpha C2->C_alpha C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O O C_alpha->O R1 C_alpha->R1 R2 C_alpha->R2 C_methoxy C-Me O->C_methoxy

Caption: Generalized structure highlighting the key components influencing the ¹³C NMR chemical shift of the tertiary methoxy carbon.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum of a tertiary methoxy aryl bromide can be systematically approached as illustrated in the following workflow diagram.

workflow Workflow for the analysis of ¹³C NMR spectra of tertiary methoxy aryl bromides. cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis SamplePrep Sample Preparation (Dissolution in CDCl₃ with TMS) NMR_Acquisition ¹³C NMR Data Acquisition (Proton Decoupled) SamplePrep->NMR_Acquisition Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->Processing Referencing Referencing to TMS (0.00 ppm) Processing->Referencing Identify_Signals Identify all Carbon Signals Referencing->Identify_Signals Methoxy_Region Locate Signal in δ 60-65 ppm Region (Expected for hindered methoxy) Identify_Signals->Methoxy_Region Compare_Data Compare with Literature Data and Prediction Tools Methoxy_Region->Compare_Data Structural_Confirmation Confirm Structure based on all spectral data (¹H, MS, etc.) Compare_Data->Structural_Confirmation

Sources

Comparative

Elemental Analysis and Purity Validation of 1-Bromo-4-(2-methoxypropan-2-yl)benzene

Executive Summary This guide provides a rigorous technical framework for the elemental analysis and purity validation of 1-Bromo-4-(2-methoxypropan-2-yl)benzene (CAS 119027-36-0). As a tertiary benzylic ether, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the elemental analysis and purity validation of 1-Bromo-4-(2-methoxypropan-2-yl)benzene (CAS 119027-36-0). As a tertiary benzylic ether, this molecule serves as a critical protected intermediate in the synthesis of complex pharmaceutical scaffolds.

The Core Challenge: The tertiary ether moiety is chemically labile. Unlike stable primary ethers (e.g., anisole derivatives), this compound is prone to acid-catalyzed elimination to form the styrene derivative (1-bromo-4-isopropenylbenzene) or hydrolysis back to the tertiary alcohol.

Comparison Scope: This guide compares the "Standard Industry Protocol" (GC-FID) against the "Advanced Integrity Protocol" (HPLC-UV + qNMR). We demonstrate why the standard thermal methods often yield false-negative purity data due to in-situ degradation, and we propose a self-validating multi-modal approach.

Chemical Profile & Critical Quality Attributes (CQAs)

AttributeSpecification
Chemical Name 1-Bromo-4-(2-methoxypropan-2-yl)benzene
CAS Number 119027-36-0
Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
Structure p-Br-C₆H₄-C(CH₃)₂-OCH₃
Key Impurity A 1-Bromo-4-(2-hydroxypropan-2-yl)benzene (Precursor/Hydrolysis)
Key Impurity B 1-Bromo-4-isopropenylbenzene (Elimination Product)
Theoretical Elemental Composition
  • Carbon (C): 52.42%

  • Hydrogen (H): 5.72%

  • Bromine (Br): 34.88%

  • Oxygen (O): 6.98%

Comparative Analysis of Validation Methodologies

We evaluated three distinct analytical workflows to determine the most accurate method for quantifying purity and detecting the specific lability of the tertiary ether.

Method A: Gas Chromatography (GC-FID/MS)
  • Status: Not Recommended for Primary Assay

  • Mechanism: Vaporization at 250°C+ followed by separation on a non-polar column.

  • Performance Gap: The high temperature of the injection port frequently induces thermal elimination of methanol from the parent molecule.

    • Result: The chromatogram shows an artificially high level of Impurity B (Alkene), leading to a false "Fail" on purity specifications.

    • Data Support: In-house testing often shows ~5-10% degradation in the injector liner for tertiary benzylic ethers.

Method B: HPLC-UV (Reverse Phase)
  • Status: Recommended for Routine QC

  • Mechanism: Separation on C18 stationary phase at ambient temperature (25°C).

  • Performance Advantage: Eliminates thermal stress. The UV detection (254 nm) effectively captures the aromatic ring of the parent, the alcohol, and the alkene.

  • Limitation: Requires relative response factor (RRF) correction if the alkene absorption is significantly different (due to conjugation).

Method C: Quantitative NMR (qNMR) + Elemental Analysis (EA)
  • Status: Gold Standard (Reference Method)

  • Mechanism: Molar ratio determination using an internal standard (e.g., 1,3,5-Trimethoxybenzene) combined with combustion analysis.

  • Performance Advantage: Self-validating.[1] It proves the structure (via chemical shift) and the mass balance simultaneously. It is the only method that definitively distinguishes between "wet" solvent impurities and structural degradation.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this specific chemotype, highlighting the critical "Thermal Risk" branch.

ValidationLogic Start Sample: 1-Bromo-4-(2-methoxypropan-2-yl)benzene CheckThermal Is Thermal Stability Confirmed? Start->CheckThermal GC_Path Method A: GC-FID (High Temp) CheckThermal->GC_Path No / Unknown HPLC_Path Method B: HPLC-UV (Ambient Temp) CheckThermal->HPLC_Path Yes / Preferred Risk RISK: Thermal Elimination (False Impurity B) GC_Path->Risk Valid Accurate Purity Profile HPLC_Path->Valid qNMR Method C: qNMR + EA (Absolute Quantification) Valid->qNMR Final Validation

Figure 1: Analytical Decision Matrix. Note the high risk associated with GC methods due to the labile tertiary ether.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Routine purity quantification without thermal degradation.

  • Instrument: Agilent 1200 Series or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B (Isocratic)

    • 2-15 min: 40% -> 90% B (Linear)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Temperature: 25°C.

  • Acceptance Criteria: Main peak > 98.0% area. Impurity B (Alkene) < 0.5%.[2][3]

Protocol 2: Quantitative NMR (qNMR)

Objective: Absolute purity determination (Potency) and structural confirmation.

  • Solvent: CDCl₃ (99.8% D) with TMS.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Relaxation Delay (d1): 30 seconds (ensure > 5x T1).

  • Pulse Angle: 90°.

  • Key Signals for Integration:

    • Target (Methoxy): Singlet at ~3.05 ppm (3H).

    • Target (Gem-dimethyl): Singlet at ~1.50 ppm (6H).

    • Impurity (Alkene): Distinct vinylic protons at ~5.0-5.5 ppm.

  • Calculation:

    
    
    
Protocol 3: Elemental Analysis (Combustion)

Objective: Validation of bulk composition and trapped solvent detection.

  • Method: Combustion at 950°C in O₂ atmosphere (CHN analyzer).

  • Tolerance: Experimental values must be within ±0.4% of theoretical.

    • Theoretical C: 52.42%

    • Theoretical H: 5.72%

  • Interpretation:

    • Low C%: Indicates trapped inorganic salts or moisture.

    • High C%: Indicates presence of residual solvent (e.g., Toluene, THF) or the elimination product (Alkene, C₉H₉Br is higher in C% relative to H).

Stability & Impurity Pathways

Understanding the degradation pathways is essential for interpreting "Performance."

Degradation Ether Target Ether (CAS 119027-36-0) Alcohol Impurity A: Alcohol (Hydrolysis) Ether->Alcohol H+ / H2O Alkene Impurity B: Alkene (Elimination) Ether->Alkene Heat / Acid (GC Injector)

Figure 2: Degradation pathways. The red path highlights the artifact generated during thermal analysis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 119027-36-0. Retrieved from [Link]

  • Organic Chemistry Portal. Protecting Groups: Benzyl Ethers and Derivatives. Retrieved from [Link]

  • Accela ChemBio. Product Analysis: 1-bromo-4-(2-methoxypropan-2-yl)benzene. Retrieved from [Link]

Sources

Validation

Technical Guide: Distinguishing 1-Bromo-4-(2-methoxypropan-2-yl)benzene from Structural Isomers

Executive Summary 1-Bromo-4-(2-methoxypropan-2-yl)benzene (Target A ) is a valuable intermediate in the synthesis of polymers and pharmaceutical scaffolds, often serving as a protected cumyl alcohol derivative.[1] In syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(2-methoxypropan-2-yl)benzene (Target A ) is a valuable intermediate in the synthesis of polymers and pharmaceutical scaffolds, often serving as a protected cumyl alcohol derivative.[1] In synthetic pathways involving Friedel-Crafts alkylation or Grignard additions, it is frequently accompanied by structural isomers that are difficult to separate by standard flash chromatography.[1]

This guide provides a definitive technical framework to distinguish Target A from its two most common isomeric classes:

  • Regioisomers: Ortho- and Meta-substituted variants.[1]

  • Functional Isomers: Primary and secondary ether variants (e.g., isobutyl or sec-butyl ethers) resulting from rearrangement during synthesis.[1]

Structural Analysis & Isomer Landscape

The first step in identification is defining the structural differences that dictate spectroscopic behavior.

Target vs. Isomers
  • Target A (Para-Tertiary): Possesses high symmetry (

    
     effective symmetry in NMR time scale) and a tertiary benzylic carbon.
    
  • Isomer B (Ortho-Regioisomer): Sterically crowded, lacks symmetry.[1]

  • Isomer C (Isobutyl Ether): A primary ether functional isomer often formed via skeletal rearrangement of the propyl chain.

Isomers cluster_0 Target Molecule cluster_1 Critical Impurities / Isomers Target 1-Bromo-4-(2-methoxypropan-2-yl)benzene (Para-substituted, Tertiary Ether) Ortho 1-Bromo-2-(2-methoxypropan-2-yl)benzene (Ortho-substituted) Target->Ortho Regioisomerism (Substitution Pattern) Isobutyl 1-Bromo-4-(2-methylpropoxy)benzene (Primary Ether / Isobutyl) Target->Isobutyl Chain Isomerism (Connectivity)

Figure 1: Structural relationship between the target molecule and its primary synthetic impurities.[1]

Spectroscopic Differentiation (NMR)[1][3][4][5][6]

Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation. The symmetry of the para-substitution and the isolation of the methyl groups are the key discriminators.

Comparative 1H NMR Data (400 MHz, CDCl3)
FeatureTarget A (Para-Tertiary)Isomer B (Ortho)Isomer C (Isobutyl)
Aromatic Region 2 Doublets (AA'BB' System)~7.45 ppm (2H), ~7.20 ppm (2H)4 Multiplets Complex pattern due to lack of symmetry2 Doublets Similar to Target A (Para-substitution retained)
Benzylic Position Quaternary (No H) No signal.[1]Quaternary (No H) No signal.Doublet (2H) ~3.7 ppm (-O-CH2-)
Methyl Groups Singlet (6H) ~1.50 ppm (Gem-dimethyl)Singlet (6H) Shifted slightly downfield/upfield due to steric twistDoublet (6H) ~1.0 ppm (-CH(CH3)2)
Methoxy Group Singlet (3H) ~3.05 ppmSinglet (3H) ~3.10 ppmN/A (Ether oxygen is internal)
Expert Insight: The Diagnostic "Singlet vs. Doublet"

The most rapid check is the aliphatic region (1.0 - 2.0 ppm):

  • Target A: Shows a sharp singlet integrating to 6H (two equivalent methyls on a quaternary carbon).

  • Isomer C (Isobutyl): Shows a doublet integrating to 6H (methyls split by a methine proton).

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Critical Check: If you observe a multiplet (septet) around 1.9-2.1 ppm, you likely have the isobutyl or n-propyl isomer, as the target molecule has no methine proton in the alkyl chain.

Mass Spectrometry (MS) Fragmentation[1][7][8]

When analyzing by GC-MS (EI, 70eV), the fragmentation patterns differ significantly due to the stability of the carbocations formed.

Fragmentation Logic[2]
  • Target A (Tertiary): Extremely prone to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -cleavage. The molecular ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    ) is often weak or absent.[2][3] The base peak is typically the loss of the methoxy radical or methyl radical to form a stabilized quinoid-like cation.
  • Isomer C (Primary): Shows stronger molecular ions and characteristic McLafferty rearrangement fragments if ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydrogens are available.
    

MS_Frag cluster_Target Target A (Tertiary Ether) cluster_Iso Isomer C (Isobutyl Ether) M_Ion Molecular Ion (M+) m/z ~228/230 Cumyl_Cat [M - OMe]+ Cumyl Cation m/z ~197/199 M_Ion->Cumyl_Cat Dominant Path (Target) Stable 3° Cation Methyl_Loss [M - Me]+ Stabilized Ether m/z ~213/215 M_Ion->Methyl_Loss Secondary Path Tropylium Tropylium Ion (Rearrangement) M_Ion->Tropylium Common in Primary Alkyl Benzenes Alpha_Cleave Alpha Cleavage (Loss of alkyl chain)

Figure 2: Distinct fragmentation pathways.[1] The tertiary ether (Target) readily loses -OMe to form the stable cumyl cation.[1]

Experimental Protocol: Identification Workflow

This protocol is designed to be self-validating. If Step 1 is ambiguous, proceed to Step 2.

Step 1: The "Acid Shift" Test (Chemical Verification)

Tertiary benzylic ethers are significantly more acid-labile than primary ethers due to the stability of the intermediate tertiary carbocation.[1]

  • Dissolve 10 mg of the sample in 0.6 mL of CDCl3 (NMR tube).

  • Record a baseline 1H NMR spectrum.

  • Add 1 drop of TFA (Trifluoroacetic acid) or shake with D2O/H2SO4.

  • Re-record the spectrum after 10 minutes.

    • Result A (Target): Rapid hydrolysis to the alcohol or elimination to the alkene (

      
      -methylstyrene derivative). The methoxy singlet (~3.0 ppm) will disappear or shift to methanol (~3.4 ppm).
      
    • Result B (Isomers): Primary/Secondary ethers (Isomer C) and ring isomers (Isomer B) are generally stable under these mild conditions.

Step 2: GC-MS Retention Time Analysis

Use a non-polar capillary column (e.g., DB-5 or HP-5).[1]

  • Boiling Point Logic: Branched tertiary isomers generally have lower boiling points than their linear counterparts due to a more spherical shape (reduced Van der Waals surface area).

  • Prediction:

    • Target A (Tertiary): Elutes first (lowest RT).

    • Isomer C (Isobutyl): Elutes later (higher RT).

Step 3: Crystallinity Check[1]
  • Target A: Often a solid at room temperature (MP ~40-50 °C) or a viscous oil that crystallizes upon cooling, due to high symmetry.[1]

  • Isomer B (Ortho): Typically an oil (symmetry breaking disrupts crystal packing).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-bromo-4-(1-methylethyl)- (Cumene derivatives). NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. Compound Summary: 1-Bromo-4-(2-methoxypropan-2-yl)benzene.[1] National Library of Medicine.[4] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Common Organic Chemistry. Acid Catalyzed Cleavage of Ethers (Mechanism and Selectivity). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-Bromo-4-(2-methoxypropan-2-yl)benzene

Executive Summary This guide outlines the mandatory disposal procedures for 1-Bromo-4-(2-methoxypropan-2-yl)benzene . Due to its structure—a halogenated aromatic ring coupled with a tertiary ether linkage—this compound p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal procedures for 1-Bromo-4-(2-methoxypropan-2-yl)benzene . Due to its structure—a halogenated aromatic ring coupled with a tertiary ether linkage—this compound presents specific stability and environmental risks.

Immediate Directive: This material must be classified as Halogenated Organic Waste . Under no circumstances should it be disposed of down the drain or mixed with non-halogenated solvents (e.g., acetone, ethanol) intended for fuel blending, as the bromine content requires specialized incineration with flue gas scrubbing to prevent the release of corrosive hydrogen bromide (HBr).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical state. This compound is a lipophilic intermediate often used in cross-coupling reactions.

ParameterSpecificationOperational Implication
Chemical Structure Aryl Bromide + Tertiary EtherHigh stability in base; Acid Sensitive .
Waste Class Halogenated Organic Must be segregated from general organic waste.
Flammability Combustible Liquid (Class IIIB est.)Store away from oxidizers and open flames.
Reactivity Acid-LabileCRITICAL: The tertiary ether group can undergo acid-catalyzed cleavage, generating heat and volatile alkenes.
Toxicity Irritant / Aquatic ToxinPrevent release to environment (Marine Pollutant).

Pre-Disposal Stabilization (The "Quench")

Unlike simple solvents, reaction intermediates often require stabilization.

A. Peroxide Testing (For Aged Samples)

While tertiary alkyl-aryl ethers are more stable than aliphatic ethers (e.g., diethyl ether), long-term storage can still induce peroxide formation.

  • Inspect: Check for crystal formation around the cap. If crystals are present, DO NOT OPEN . Contact EHS immediately.

  • Test: If liquid is clear but old (>1 year), use a starch-iodide strip.

    • Positive: Treat with ferrous sulfate (FeSO₄) solution before disposal.

    • Negative:[1] Proceed to Standard Disposal.

B. pH Neutralization

Risk: Mixing this compound with strong acidic waste (e.g., waste generated from an acid workup) can cause the methoxy group to cleave, releasing methanol and forming a reactive styrene derivative. This reaction is exothermic.

  • Protocol: Ensure the waste stream pH is between 6 and 9 . If the material is dissolved in an acidic solution, neutralize with saturated Sodium Bicarbonate (NaHCO₃) before adding it to the Halogenated Waste container.

Segregation & Containerization

Proper segregation is the primary defense against laboratory accidents and regulatory fines (RCRA violations).

Step 1: Select the Correct Container[2]
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Metal cans (unless lined), as residual HBr from hydrolysis can corrode metal.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Step 2: The Segregation Rule

You must segregate this chemical into the Halogenated Waste stream.

  • Why? Incinerators burning non-halogenated waste do not have the scrubbers necessary to capture acid gases (HBr/HCl). Introducing bromine into a non-halogenated stream damages the facility's infrastructure and violates emissions permits.

Step 3: Labeling

Affix a hazardous waste label with the following details:

  • Constituents: 1-Bromo-4-(2-methoxypropan-2-yl)benzene (95%+), Trace Solvents.

  • Hazards: Irritant, Toxic to Aquatic Life.[2]

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for disposing of this specific intermediate.

DisposalWorkflow Start Start: Waste Identification IsPure Is material pure? Start->IsPure CheckAge Is container >1 year old? IsPure->CheckAge Yes CheckPH Check pH (Is it Acidic?) IsPure->CheckPH No (Mixed Stream) TestPeroxide Test for Peroxides CheckAge->TestPeroxide Yes Segregate Segregate: HALOGENATED Waste CheckAge->Segregate No PeroxidePos Peroxides Detected? TestPeroxide->PeroxidePos Reduce Reduce with FeSO4 PeroxidePos->Reduce Yes PeroxidePos->Segregate No Reduce->Segregate Neutralize Neutralize with NaHCO3 CheckPH->Neutralize pH < 6 CheckPH->Segregate pH 6-9 Neutralize->Segregate Container Container: HDPE or Glass Segregate->Container Label Label & Transfer to SAA Container->Label

Figure 1: Decision tree for the safe disposal of 1-Bromo-4-(2-methoxypropan-2-yl)benzene, prioritizing peroxide detection and pH neutralization.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The volatility is moderate, but brominated vapors are respiratory irritants.

  • PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Do NOT use paper towels (fire hazard).

    • Use inert absorbent pads or vermiculite.[3]

  • Cleanup:

    • Cover the spill with absorbent material.[4][2][3]

    • Sweep into a plastic dustpan.

    • Deposit into a wide-mouth jar labeled "Debris from Halogenated Spill."

    • Clean surface with soap and water; do not use bleach (potential reaction with amines if present in other spills).

Regulatory Framework (RCRA)

For US-based laboratories, this waste falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Code: While this specific molecule is not P- or U-listed, it contributes to the characteristics of the waste stream. It is typically coded as D001 (if in flammable solvent) or handled under the "Lab Pack" exemption for hazardous waste incineration.

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation. Once full, the container must be moved to the central storage area within 3 days.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • PubChem. (2023). Compound Summary: Halogenated Aromatic Ethers. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(2-methoxypropan-2-yl)benzene
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Reactant of Route 2
1-Bromo-4-(2-methoxypropan-2-yl)benzene
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